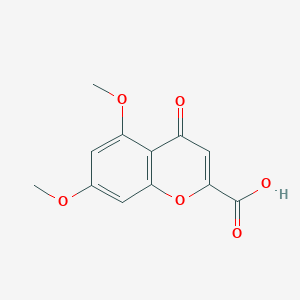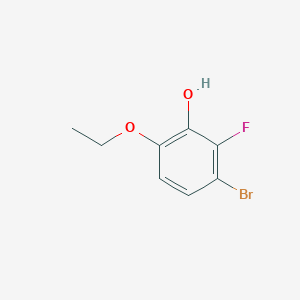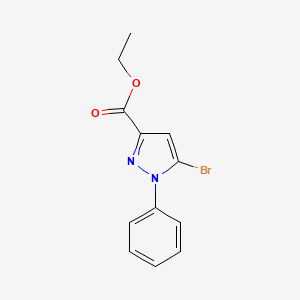
2-bromo-3-methoxy-6-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methoxy-6-methylbenzoic acid is an organic compound characterized by a bromine atom, a methoxy group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-methoxy-6-methylbenzoic acid typically involves the bromination of 3-methoxy-6-methylbenzoic acid. This can be achieved using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process starting from simpler aromatic compounds. The process involves the following steps:
Friedel-Crafts Alkylation: Introduction of a methyl group to the benzene ring.
Methoxylation: Introduction of a methoxy group using methanol in the presence of an acid catalyst.
Bromination: Introduction of a bromine atom using bromine gas and a catalyst.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxy-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to this compound derivatives.
Reduction: Reduction of the carboxylic acid group to alcohols or aldehydes.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and their derivatives.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
2-Bromo-3-methoxy-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-bromo-3-methoxy-6-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system and the specific context of its use.
Comparison with Similar Compounds
3-Bromo-2-methylbenzoic acid: Similar structure but different positions of substituents.
6-Bromo-3-methoxy-2-methylbenzoic acid: Similar structure but different positions of substituents.
Uniqueness: 2-Bromo-3-methoxy-6-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-bromo-3-methoxy-6-methylbenzoic acid |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-4-6(13-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
ICTQUWVSWKXDDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 7-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15362703.png)
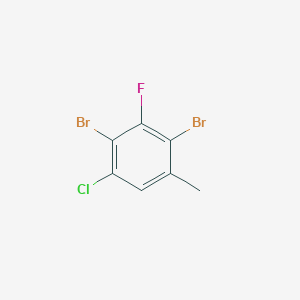

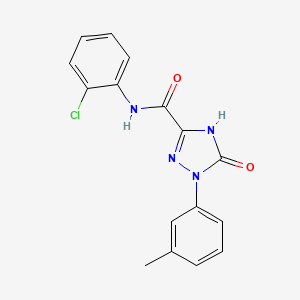
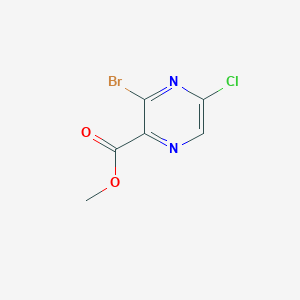



![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)

